molecular formula C12H10F6O3 B14011351 Methyl 2-ethoxy-3,5-bis(trifluoromethyl)benzoate

Methyl 2-ethoxy-3,5-bis(trifluoromethyl)benzoate

Cat. No.: B14011351
M. Wt: 316.20 g/mol
InChI Key: YINANTPOAKXMCP-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-3,5-bis(trifluoromethyl)benzoate is an organic compound with the molecular formula C12H10F6O3 and a molecular weight of 316.2 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a benzoate core, along with an ethoxy group and a methyl ester functional group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethoxy-3,5-bis(trifluoromethyl)benzoate typically involves a multi-step process. . The final step involves esterification to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethoxy-3,5-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-ethoxy-3,5-bis(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 2-ethoxy-3,5-bis(trifluoromethyl)benzoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This can lead to alterations in cellular processes and pathways .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzyl alcohol
  • 3,5-Bis(trifluoromethyl)benzyl chloride

Comparison: Methyl 2-ethoxy-3,5-bis(trifluoromethyl)benzoate is unique due to the presence of both an ethoxy group and a methyl ester functional group, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H10F6O3

Molecular Weight

316.20 g/mol

IUPAC Name

methyl 2-ethoxy-3,5-bis(trifluoromethyl)benzoate

InChI

InChI=1S/C12H10F6O3/c1-3-21-9-7(10(19)20-2)4-6(11(13,14)15)5-8(9)12(16,17)18/h4-5H,3H2,1-2H3

InChI Key

YINANTPOAKXMCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)OC

Origin of Product

United States

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